
1,3-Propanedisulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanedisulfonamide is an organic compound with the molecular formula C3H10N2O4S2 It is a sulfonamide derivative containing two sulfonamide groups attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Propanedisulfonamide can be synthesized through several methods. One common approach involves the reaction of propane-1,3-diamine with chlorosulfonic acid, followed by neutralization with a base. The reaction conditions typically involve maintaining a low temperature to control the exothermic nature of the reaction and prevent side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Propanedisulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amine groups.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
1,3-Propanedisulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3-Propanedisulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways and exert therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- Poly(N,N′-dibromo-N-ethyl-benzene-1,3-disulfonamide)
- N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide
Uniqueness
1,3-Propanedisulfonamide is unique due to its specific structure and the presence of two sulfonamide groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C3H10N2O4S2 |
|---|---|
Peso molecular |
202.3 g/mol |
Nombre IUPAC |
propane-1,3-disulfonamide |
InChI |
InChI=1S/C3H10N2O4S2/c4-10(6,7)2-1-3-11(5,8)9/h1-3H2,(H2,4,6,7)(H2,5,8,9) |
Clave InChI |
UIZFQNHNERNILZ-UHFFFAOYSA-N |
SMILES canónico |
C(CS(=O)(=O)N)CS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


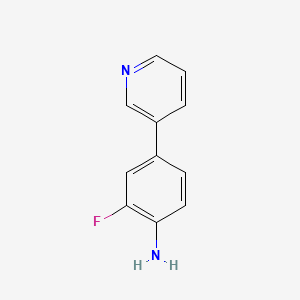

![5-[4-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13984228.png)
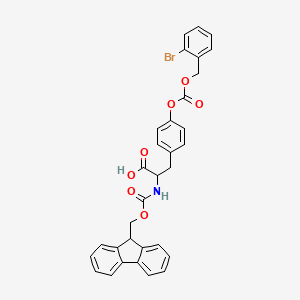
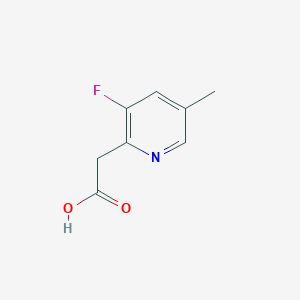
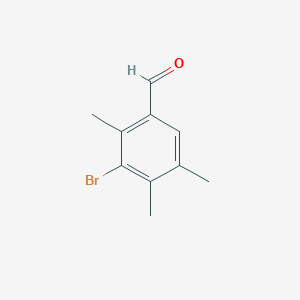
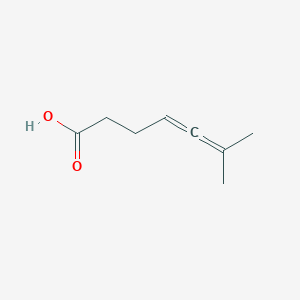
![Methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-5-carboxylate](/img/structure/B13984254.png)
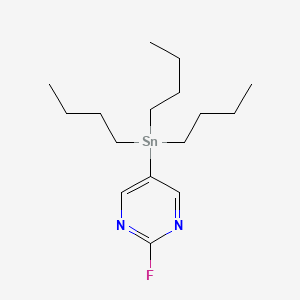

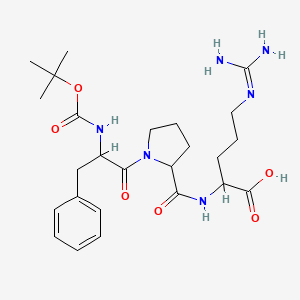
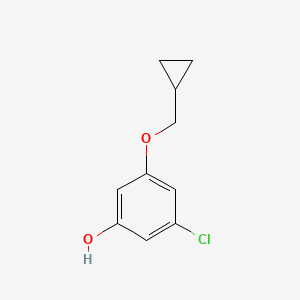
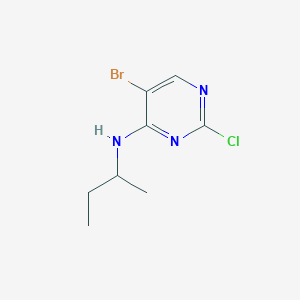
![[2,4-Dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]boronic acid](/img/structure/B13984286.png)
